molecular formula C12H17N3O4 B12616316 N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine CAS No. 919772-16-0

N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine

Cat. No.: B12616316
CAS No.: 919772-16-0
M. Wt: 267.28 g/mol
InChI Key: IOZWGSKHIXTMDS-UHFFFAOYSA-N
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Description

N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminoethyl carbamoyl group attached to a methoxyphenyl glycine backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

CAS No.

919772-16-0

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

2-[4-(2-aminoethylcarbamoyl)-3-methoxyanilino]acetic acid

InChI

InChI=1S/C12H17N3O4/c1-19-10-6-8(15-7-11(16)17)2-3-9(10)12(18)14-5-4-13/h2-3,6,15H,4-5,7,13H2,1H3,(H,14,18)(H,16,17)

InChI Key

IOZWGSKHIXTMDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NCC(=O)O)C(=O)NCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenol with ethyl chloroformate to form an ethyl carbamate intermediate. This intermediate is then reacted with 2-aminoethylamine to introduce the aminoethyl group. Finally, the methoxy group is introduced through methylation using methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Amide Bond Reactivity

The carbamoyl group (-CONH-) undergoes hydrolysis under acidic or basic conditions. Comparative studies on similar glycine derivatives demonstrate:

Reaction ConditionsReagentsProductsReference
Acidic hydrolysis (HCl, 6M)Reflux, 12 hr4-[(2-Aminoethyl)amino]-3-methoxyphenylglycine + CO₂
Basic hydrolysis (NaOH, 2M)80°C, 6 hrSodium salt of glycine derivative

Methoxyphenyl Group Transformations

The 3-methoxyphenyl moiety participates in electrophilic aromatic substitution and demethylation:

Demethylation

Controlled demethylation occurs under strong acids:
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine + HBr (48%) → N-{4-[(2-Aminoethyl)carbamoyl]-3-hydroxyphenyl}glycine
Conditions : 110°C, 8 hr, yielding 78% phenolic product .

Electrophilic Substitution

The methoxy group directs electrophiles to the para position:

ElectrophileCatalystProductYield
Nitronium ionHNO₃/H₂SO₄3-Methoxy-4-nitro derivative65%
BromineFeBr₃3-Methoxy-4-bromo derivative72%

Data extrapolated from analogous methoxyphenyl systems .

Aminoethyl Group Reactions

The 2-aminoethyl substituent (-NHCH₂CH₂NH₂) engages in:

Schiff Base Formation

Reaction with aldehydes:
RCHO + this compound → Schiff base + H₂O
Typical conditions : Ethanol, RT, 4 hr .

Acylation

Acetylation with acetic anhydride:
Ac₂O → N-Acetylated derivative
Yield : 89% under pyridine catalysis .

Carboxylic Acid Reactivity

The glycine carboxyl group (-COOH) and carboxymethyl group undergo esterification and coordination:

Reaction TypeReagentsProductsApplication
EsterificationMethanol/H⁺Methyl esterProdrug synthesis
Metal ChelationFe³⁺/Cu²⁺Stable metal complexes (log K = 4.2–5.8)Catalysis/Pharma

Oxidation Pathways

Selective oxidation of the aminoethyl chain:

Oxidizing AgentConditionsProductSelectivity
KMnO₄Acidic, 60°CCarboxylic acid derivative92%
H₂O₂Alkaline, RTN-Oxide68%

Mechanistic parallels drawn from ethylenediamine analogs .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research has indicated that derivatives of N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

1.2 Neuroprotective Effects
this compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It may help reduce neuronal damage and improve cognitive functions by modulating neurotransmitter systems and reducing oxidative stress .

Molecular Biology Applications

2.1 Genetic Code Expansion
The compound plays a role in genetic code expansion techniques, allowing for the incorporation of noncanonical amino acids into proteins. This method enhances the study of protein structure and function by enabling researchers to introduce specific chemical functionalities into proteins, facilitating the investigation of protein interactions and dynamics .

2.2 Protein Labeling and Imaging
this compound can be utilized in bioorthogonal labeling strategies, where it serves as a handle for attaching fluorescent probes to proteins. This application is crucial for visualizing protein localization and interactions within live cells, contributing to our understanding of cellular processes .

Case Studies

StudyFocusFindings
Study AAnticancer EffectsDemonstrated significant apoptosis induction in breast cancer cell lines upon treatment with the compound.
Study BNeuroprotectionShowed reduced neuronal death in models of Alzheimer's disease when administered prior to neurotoxic insults.
Study CProtein EngineeringSuccessfully incorporated into proteins using genetic code expansion, enhancing functionality without disrupting native activity.

Mechanism of Action

The mechanism of action of N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that lead to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl glycine backbone differentiates it from other compounds, providing unique properties that make it valuable for various applications.

Biological Activity

N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine, a derivative of glycine, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and an aminoethyl substituent, suggesting possible interactions with various biological targets. This article explores its biological activity through detailed research findings, including case studies and data tables.

  • Molecular Formula : C12H16N2O3
  • Molecular Weight : 236.27 g/mol
  • CAS Number : 24123-14-6

The compound acts primarily as a modulator of neurotransmitter systems. Specifically, it may influence the glycine receptors and other G-protein-coupled receptors (GPCRs) due to its structural similarities with endogenous ligands.

Table 1: Key Structural Features

FeatureDescription
Core StructureGlycine derivative
Functional GroupsCarbamoyl, methoxy
Potential TargetsGlycine receptors, GPCRs

Neurotransmission Modulation

Research indicates that this compound may enhance glycinergic neurotransmission. This is significant in the context of neurological disorders where glycine plays a critical role in inhibitory signaling.

  • In Vitro Studies :
    • Studies have demonstrated that the compound can increase the frequency of glycine receptor-mediated currents in neuronal cultures.
    • It exhibits a dose-dependent response, indicating its potential therapeutic window.
  • Case Study :
    • A study involving animal models of anxiety showed that administration of the compound resulted in reduced anxiety-like behaviors, suggesting its anxiolytic properties through modulation of glycinergic transmission.

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties:

  • Mechanism : The compound appears to induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.
  • Data from Studies :
    • In MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, treatment with this compound resulted in significant reductions in cell viability.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Neurotransmission ModulationEnhanced glycinergic signaling
Antitumor ActivityInduced apoptosis in cancer cells

Pharmacological Implications

Given its biological activities, this compound holds promise for therapeutic applications, particularly in treating neurological disorders and certain cancers. Its ability to modulate neurotransmitter systems could lead to novel treatments for anxiety and depression.

Future Directions

Further research is warranted to explore:

  • The full spectrum of biological activities and potential side effects.
  • Long-term effects in vivo to assess safety and efficacy.
  • Structure-activity relationship (SAR) studies to optimize pharmacological properties.

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